molecular formula C4H13ClNO3P B6187622 (1-aminobutyl)phosphonic acid hydrochloride CAS No. 2680539-66-4

(1-aminobutyl)phosphonic acid hydrochloride

Cat. No. B6187622
CAS RN: 2680539-66-4
M. Wt: 189.6
InChI Key:
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Description

(1-Aminobutyl)phosphonic acid hydrochloride, also known as AMBP-HCl, is an organophosphonate compound that is used in a variety of scientific research applications. The compound has a unique structure and properties that make it a useful tool for studying biochemical and physiological processes.

Scientific Research Applications

(1-aminobutyl)phosphonic acid hydrochloride has a wide range of scientific research applications. It has been used to study the role of calcium-independent phospholipase A2 in cell signaling pathways, as well as its role in inflammation and apoptosis. The compound has also been used in studies of the structure and function of proteins and enzymes, as well as in studies of the effects of environmental toxins on cellular processes. This compound has also been used to study the effects of oxidative stress on cells, and as a tool to study the role of lipids in cell membrane structure and function.

Mechanism of Action

(1-aminobutyl)phosphonic acid hydrochloride acts as an inhibitor of calcium-independent phospholipase A2 (iPLA2). The compound binds to the active site of iPLA2 and inhibits the enzyme’s activity. This inhibition prevents the release of arachidonic acid from the cell membrane, which in turn prevents the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
The inhibition of iPLA2 by this compound has a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation, reduce oxidative stress, and protect cells from apoptosis. It has also been shown to reduce the production of pro-inflammatory molecules and to inhibit the release of arachidonic acid from the cell membrane. In addition, this compound has been shown to reduce the production of reactive oxygen species, which can damage cells and lead to disease.

Advantages and Limitations for Lab Experiments

(1-aminobutyl)phosphonic acid hydrochloride has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and easy to synthesize. However, the compound can be toxic if not handled properly, and it can interfere with the activity of other enzymes.

Future Directions

The potential applications of (1-aminobutyl)phosphonic acid hydrochloride are far-reaching and ongoing research is continuing to uncover new uses for the compound. Future research may focus on the use of this compound as an anti-inflammatory agent, as a tool to study the effects of environmental toxins on cellular processes, as a tool to study the role of lipids in cell membrane structure and function, and as a tool to study the effects of oxidative stress on cells. In addition, further research may focus on the structure and function of proteins and enzymes, as well as the role of calcium-independent phospholipase A2 in cell signaling pathways.

Synthesis Methods

(1-aminobutyl)phosphonic acid hydrochloride can be synthesized from 1-amino-1-butanol and phosphorous oxychloride. The reaction proceeds in two steps. First, 1-amino-1-butanol is reacted with phosphorous oxychloride to form 1-amino-1-butyl chlorophosphate. Then, 1-amino-1-butyl chlorophosphate is reacted with hydrochloric acid to form this compound. The reaction is typically carried out at a temperature of 80-90°C and can be completed in approximately 30 minutes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (1-aminobutyl)phosphonic acid hydrochloride can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "1-chlorobutane", "phosphorous acid", "ammonia", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 1-chlorobutane is reacted with phosphorous acid in the presence of sodium hydroxide to form 1-phosphonobutane.", "Step 2: 1-phosphonobutane is then reacted with ammonia to form (1-aminobutyl)phosphonic acid.", "Step 3: The resulting (1-aminobutyl)phosphonic acid is then reacted with hydrochloric acid to form (1-aminobutyl)phosphonic acid hydrochloride.", "Step 4: The product is isolated by precipitation with diethyl ether and drying under vacuum." ] }

CAS RN

2680539-66-4

Molecular Formula

C4H13ClNO3P

Molecular Weight

189.6

Purity

0

Origin of Product

United States

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